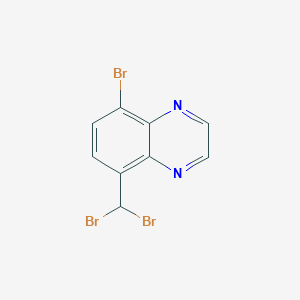
5-Bromo-8-(dibromomethyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-8-(dibromomethyl)quinoxaline: is a chemical compound with the molecular formula C9H5Br3N2 and a molecular weight of 380.86 g/mol . It belongs to the quinoxaline family, which is a class of nitrogen-containing heterocyclic compounds. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-(dibromomethyl)quinoxaline typically involves the bromination of quinoxaline derivatives. One common method is the reaction of quinoxaline with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Catalyst: Iron(III) bromide or aluminum bromide
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of eco-friendly and reusable catalysts is also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 5-Bromo-8-(dibromomethyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoxaline N-oxides.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated quinoxaline derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Quinoxaline derivatives with various functional groups.
Oxidation: Quinoxaline N-oxides.
Reduction: Hydrogenated quinoxaline derivatives.
科学的研究の応用
Chemistry: 5-Bromo-8-(dibromomethyl)quinoxaline is used as a building block in the synthesis of more complex quinoxaline derivatives. These derivatives are valuable intermediates in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, quinoxaline derivatives are studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The brominated quinoxaline compounds have shown promising activity against various bacterial and fungal strains .
Medicine: Quinoxaline derivatives, including this compound, are investigated for their potential therapeutic applications. They have been explored as potential drugs for treating cancer, infectious diseases, and inflammatory conditions .
Industry: In the industrial sector, quinoxaline derivatives are used as dyes, pigments, and materials for organic electronics. Their unique electronic properties make them suitable for applications in light-emitting diodes (LEDs) and solar cells .
作用機序
The mechanism of action of 5-Bromo-8-(dibromomethyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of essential biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells .
類似化合物との比較
7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: An intermediate used in the synthesis of the drug Erdafitinib.
5,7-Dibromo-8-hydroxyquinoline: Known for its anticancer activity.
Quinoxaline N-oxides: Oxidized derivatives with potential biological activities.
Uniqueness: 5-Bromo-8-(dibromomethyl)quinoxaline is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity. The presence of multiple bromine atoms allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
特性
分子式 |
C9H5Br3N2 |
|---|---|
分子量 |
380.86 g/mol |
IUPAC名 |
5-bromo-8-(dibromomethyl)quinoxaline |
InChI |
InChI=1S/C9H5Br3N2/c10-6-2-1-5(9(11)12)7-8(6)14-4-3-13-7/h1-4,9H |
InChIキー |
QYBQAFXHVPMHFU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1C(Br)Br)N=CC=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


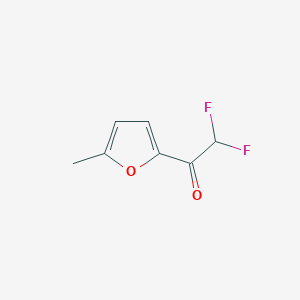


![3-(2-Bromobenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12870092.png)
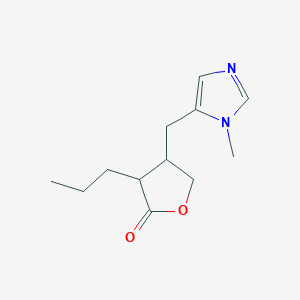


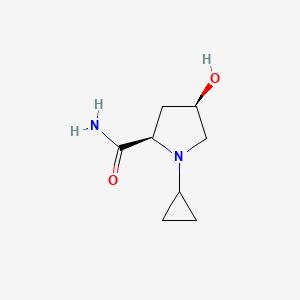

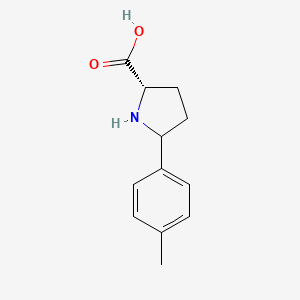
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12870140.png)
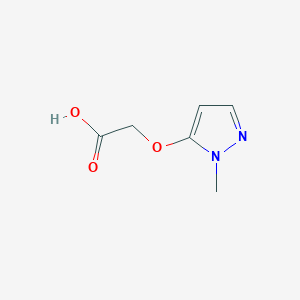
![2,2'-(4,4'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12870145.png)
![1H-pyrrolo[3,2-b]pyridin-2-amine](/img/structure/B12870153.png)
